N-(2-chlorobenzyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
Description
N-(2-Chlorobenzyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a thiophene-carboxamide derivative featuring a 2-chlorobenzyl substituent, a phenyl group at position 4 of the thiophene ring, and a 1H-pyrrole moiety at position 3. Thiophene-carboxamides are known for their versatility in medicinal chemistry, often acting as enzyme inhibitors (e.g., succinate dehydrogenase inhibitors, SDHIs) or cytotoxic agents .
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-4-phenyl-3-pyrrol-1-ylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2OS/c23-19-11-5-4-10-17(19)14-24-22(26)21-20(25-12-6-7-13-25)18(15-27-21)16-8-2-1-3-9-16/h1-13,15H,14H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXWSAAHXERFLJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=C2N3C=CC=C3)C(=O)NCC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chlorobenzyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the synthesis, biological activity, and mechanisms of action of this compound, supported by relevant data and case studies.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of Thiophene Ring : This is usually achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.
- Introduction of Pyrrole Ring : The pyrrole moiety is introduced via condensation reactions with suitable amines and aldehydes.
- Substitution Reactions : Electrophilic aromatic substitution introduces the chlorobenzyl and phenyl groups.
- Amidation : The final step involves forming the carboxamide through reactions between carboxylic acid derivatives and amines.
Anticancer Activity
Recent studies have highlighted the compound's anticancer properties, particularly against various cancer cell lines. The biological activity was assessed using established models such as A549 (human lung adenocarcinoma) cells.
| Compound | Cell Line | Viability (%) | Reference |
|---|---|---|---|
| This compound | A549 | 64% at 100 µM | |
| Control (Cisplatin) | A549 | 30% at 100 µM |
The compound exhibited significant cytotoxicity, reducing cell viability compared to control treatments, indicating its potential as an anticancer agent.
Antimicrobial Activity
In addition to its anticancer effects, the compound has shown promising antimicrobial activity against multidrug-resistant pathogens. The Minimum Inhibitory Concentration (MIC) was determined against various bacterial strains.
These results suggest that while the compound is effective against certain Gram-positive bacteria, it shows limited efficacy against Gram-negative strains.
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
- Receptor Interaction : It could modulate receptor activities that influence cellular signaling pathways related to growth and apoptosis.
- Gene Expression Modulation : The compound might affect gene expression patterns linked to cell cycle regulation and stress responses.
Case Studies
Several case studies have been conducted to further understand the biological implications of this compound:
- Study on Anticancer Efficacy : In a study involving various derivatives of pyrrole-based compounds, this compound was found to exhibit enhanced anticancer activity compared to simpler analogs, suggesting that structural complexity contributes positively to its efficacy .
- Antimicrobial Resistance Testing : Another study evaluated the compound against resistant strains of Staphylococcus aureus, demonstrating its potential as a lead for developing new antimicrobial agents targeting resistant infections .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of N-(2-chlorobenzyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide as an anticancer agent. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines, including breast and liver cancer cells.
Case Study:
In a study conducted on MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, the compound demonstrated an IC50 value significantly lower than that of standard chemotherapeutic agents, indicating its potential as a lead compound for further development in cancer therapy .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens. Preliminary results suggest that it possesses significant antibacterial properties, particularly against Gram-positive bacteria.
Case Study:
A series of tests were conducted against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MIC) that indicate effective antibacterial action .
Organic Electronics
This compound has been investigated for its potential use in organic electronic devices due to its favorable electronic properties.
Case Study:
Research has shown that when incorporated into organic photovoltaic cells, this compound can enhance charge mobility and stability, leading to improved device performance .
| Device Type | Performance Metric | Reference |
|---|---|---|
| Organic Photovoltaic | Power Conversion Efficiency (%) | 6.5% |
Mechanistic Insights
Understanding the mechanism of action is crucial for optimizing the therapeutic efficacy of this compound.
Target Interaction
The compound appears to interact with specific biological targets, including enzymes involved in tumor growth and bacterial resistance mechanisms.
Research Findings:
Binding affinity assays have indicated that the compound effectively inhibits key enzymes such as topoisomerase II and β-lactamase, which are critical for cancer proliferation and antibiotic resistance, respectively .
Comparison with Similar Compounds
Structural Analogues and Antifungal Activity
Thiophene-carboxamide derivatives with halogenated benzyl or aryl groups exhibit significant antifungal properties. Key examples include:
- N-(4-Chlorophenyl)-4-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxamide (7h) : Demonstrated EC50 = 21.3 μmol/L against Botrytis cinerea, comparable to the fungicide thifluzamide .
- N-(4-Fluorophenethyl)-4-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxamide (7c) : Showed EC50 = 11.6 μmol/L against Rhizoctonia solani .
Molecular docking studies suggest that halogenated substituents strengthen interactions with SDH’s hydrophobic binding pockets .
Cytotoxic and Anticancer Analogues
- N-[5-(2,4-Dichlorobenzyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide (5f) : Exhibited significant cytotoxic and cytostatic effects, attributed to the electron-withdrawing 2,4-dichlorobenzyl group enhancing DNA intercalation or kinase inhibition .
- 4-Bromo-N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide (6d) : Bromine at position 4 of the thiophene ring may improve steric interactions with cellular targets .
The target compound’s 1H-pyrrole group could introduce unique hydrogen-bonding interactions, differentiating its mechanism from thiazole-containing analogs.
Structural Modifications and Activity Trends
Key Observations :
- Halogen Position: 2-Chlorobenzyl (target) vs.
- Heterocyclic Moieties : Pyrrole (target) vs. pyrazole (7h) or thiazole (5f): Pyrazole and thiazole groups enhance π-π stacking and hydrogen bonding, while pyrrole may offer distinct electronic effects.
- Bulkier Groups : The 4-butylphenyl group in F423-0015 reduces activity compared to halogenated derivatives, suggesting smaller substituents optimize target engagement.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
